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Compound of Interest

Compound Name: Calcium perborate

Cat. No.: B1600615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of calcium
perborate for research applications. The document outlines detailed experimental protocols,

presents key quantitative data in a structured format, and includes visualizations of the

synthesis workflows.

Introduction
Calcium perborate, with the chemical formula Ca(BO₃)₂, is an inorganic compound that

serves as a stable source of active oxygen.[1] Unlike the more common calcium borate,

calcium perborate contains a peroxide linkage, making it a useful oxidizing agent. Its

applications in research are varied, including its use as a teeth-whitening agent in dental

studies and in the preparation of certain polymers.[1] This guide details two primary methods

for the laboratory-scale synthesis of calcium perborate, focusing on reproducible and

accessible protocols for research purposes.

Physicochemical Properties
A summary of the key physicochemical properties of calcium perborate is presented in Table

1. This data is essential for the characterization and quality control of the synthesized product.

Table 1: Key Physicochemical Properties of Calcium Perborate
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Property Value Reference

Molecular Formula Ca(BO₃)₂ [1]

Molecular Weight 157.7 g/mol [2]

Appearance White powder

CAS Number 54630-47-6 [2]

Active Oxygen Content Approximately 10.0% [1]

Structure
Amorphous, with broad XRD

peaks
[2]

Key Raman Bands
880 cm⁻¹ (B-O-O), 1450 cm⁻¹

(O-O peroxo)
[2]

Experimental Protocols
Two detailed protocols for the synthesis of calcium perborate are provided below. The first

method involves a two-step process: the synthesis of a sodium perborate precursor followed by

its reaction with a calcium salt. The second method is a proposed one-step co-precipitation

process.

Method 1: Two-Step Synthesis via Sodium Perborate
Intermediate
This method is based on the preparation of sodium perborate tetrahydrate, which is then used

to synthesize calcium perborate.

3.1.1. Step 1: Synthesis of Sodium Perborate Tetrahydrate

This protocol is adapted from established procedures for the synthesis of sodium perborate

from borax and hydrogen peroxide.[3][4]

Materials:

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)
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Sodium Hydroxide (NaOH)

30% Hydrogen Peroxide (H₂O₂)

Deionized Water

Ethanol

Diethyl Ether

Ice

Equipment:

Glass beaker (500 mL)

Magnetic stirrer and stir bar

Ice bath

Buchner funnel and filter paper

Vacuum flask

Drying oven or desiccator

Procedure:

Preparation of Sodium Metaborate Solution: In a 500 mL beaker, dissolve 24 g of borax and

5 g of sodium hydroxide in 150 mL of warm deionized water with stirring.[4]

Cooling: Cool the solution to room temperature, and then place it in an ice bath to lower the

temperature further.

Addition of Hydrogen Peroxide: While maintaining the cool temperature, slowly add 28.3 mL

of 30% hydrogen peroxide to the solution with continuous stirring.[4]

Crystallization: To promote crystallization, add approximately 20 g of crushed ice to the

solution while it is still in the ice bath.[4] Fine crystals of sodium perborate should begin to
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precipitate.

Stirring: Continue to stir the solution for another 20 minutes to ensure complete

crystallization.[4]

Filtration and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.

Wash the crystals sequentially with two 25 mL portions of cold ethanol, followed by two 25

mL portions of diethyl ether to remove residual water.[4]

Drying: Dry the sodium perborate tetrahydrate crystals in a desiccator or a low-temperature

oven (below 50°C) to a constant weight.

3.1.2. Step 2: Synthesis of Calcium Perborate

This protocol is based on the reaction between the synthesized sodium perborate and calcium

chloride.

Materials:

Sodium Perborate Tetrahydrate (from Step 1)

Calcium Chloride (CaCl₂)

Deionized Water

Equipment:

Glass beaker (250 mL)

Magnetic stirrer and stir bar

Buchner funnel and filter paper

Vacuum flask

Vacuum oven

Procedure:
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Reaction Mixture: In a 250 mL beaker, prepare a slurry by mixing the synthesized sodium

perborate tetrahydrate with a stoichiometric amount of calcium chloride in a minimal amount

of deionized water. The limited water is crucial to prevent the hydrolysis of the perborate.

Reaction: Stir the mixture at room temperature (20-25°C).[1]

Filtration: After the reaction is complete (indicated by the formation of a precipitate), filter the

solid product using a Buchner funnel.[1]

Washing: Reslurry the filter cake with a small amount of deionized water and filter again to

remove soluble byproducts.[1]

Drying: Dry the resulting calcium perborate product overnight in a vacuum oven at 50°C.[1]

Method 2: Proposed One-Step Co-Precipitation
Synthesis
This proposed method adapts the principles of calcium borate co-precipitation by incorporating

a peroxide source.

Materials:

Calcium Chloride (CaCl₂)

Borax (Na₂B₄O₇·10H₂O)

30% Hydrogen Peroxide (H₂O₂)

Sodium Hydroxide (NaOH)

Deionized Water

Equipment:

Two glass beakers (250 mL)

Magnetic stirrer and stir bar
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Dropping funnel

pH meter

Centrifuge and centrifuge tubes

Drying oven

Procedure:

Prepare Calcium Solution: In one beaker, dissolve a stoichiometric amount of calcium

chloride in 100 mL of deionized water.

Prepare Borate-Peroxide Solution: In a separate beaker, dissolve a corresponding

stoichiometric amount of borax in 100 mL of deionized water. Adjust the pH to be alkaline

(pH 9-10) with sodium hydroxide. Cool the solution in an ice bath and then add a

stoichiometric amount of 30% hydrogen peroxide.

Precipitation: Slowly add the calcium chloride solution to the borate-peroxide solution

dropwise from a dropping funnel with vigorous stirring. A white precipitate of calcium
perborate should form.

Aging: Continue stirring the suspension for 1-2 hours at room temperature to allow the

precipitate to age.

Separation and Washing: Separate the precipitate by centrifugation. Decant the supernatant

and wash the solid product several times with deionized water, with centrifugation after each

wash, until the conductivity of the wash water is close to that of deionized water.

Drying: Dry the final product in an oven at a temperature not exceeding 60°C to prevent the

decomposition of the peroxy groups.

Quantitative Data Summary
The following tables summarize the quantitative data related to the synthesis protocols.

Table 2: Reagent Quantities for Synthesis Methods
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Method Reagent
Molar Mass (
g/mol )

Quantity
Moles
(approx.)

1.1 Sodium

Perborate

Synthesis

Borax

(Na₂B₄O₇·10H₂O

)

381.37 24 g 0.063

Sodium

Hydroxide

(NaOH)

40.00 5 g 0.125

30% Hydrogen

Peroxide (H₂O₂)
34.01 28.3 mL 0.28 (approx.)

1.2 Calcium

Perborate

Synthesis

Sodium

Perborate

Tetrahydrate

(NaBO₃·4H₂O)

153.86 TBD TBD

Calcium Chloride

(CaCl₂)
110.98 TBD TBD

2. Co-

Precipitation

(Proposed)

Calcium Chloride

(CaCl₂)
110.98 TBD TBD

Borax

(Na₂B₄O₇·10H₂O

)

381.37 TBD TBD

30% Hydrogen

Peroxide (H₂O₂)
34.01 TBD TBD

Sodium

Hydroxide

(NaOH)

40.00 As needed -

TBD: To be

determined

based on the

desired scale of

the reaction.
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Table 3: Reaction Conditions and Expected Outcomes

Parameter
Method 1.1
(Sodium Perborate)

Method 1.2
(Calcium
Perborate)

Method 2 (Co-
Precipitation)

Temperature Cooled in an ice bath 20-25°C Room Temperature

Reaction Time ~30 minutes
Not specified, likely 1-

2 hours
1-2 hours

pH Alkaline
Neutral to slightly

alkaline
9-10

Expected Yield High Moderate Moderate to High

Product Purity Good, after washing
Dependent on

washing efficiency
Potentially high

Visualizations
The following diagrams illustrate the logical workflow of the synthesis processes.
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Step 1: Sodium Perborate Synthesis Step 2: Calcium Perborate Synthesis

Dissolve Borax & NaOH
in warm water

Cool solution
in ice bath Slowly add H₂O₂

Induce crystallization
with ice

Filter and wash
(Ethanol, Ether)

Dry Sodium Perborate
Tetrahydrate

Slurry Sodium Perborate
& CaCl₂ in minimal H₂O

Use as precursor Stir at 20-25°C Filter the precipitate Wash with H₂O Dry Calcium Perborate
in vacuum oven
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Reactant Preparation

Prepare aqueous
CaCl₂ solution

Add CaCl₂ solution
to Borate-Peroxide solution

(Co-precipitation)

Prepare aqueous Borax solution

Adjust Borax solution
pH to 9-10 with NaOH

Add H₂O₂ to
Borax solution

Age precipitate
with stirring (1-2h)

Separate by centrifugation

Wash precipitate
with deionized water

Dry final product
(≤ 60°C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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